molecular formula C18H10N2 B1266190 Acenaphtho[1,2-b]quinoxaline CAS No. 207-11-4

Acenaphtho[1,2-b]quinoxaline

Cat. No. B1266190
CAS RN: 207-11-4
M. Wt: 254.3 g/mol
InChI Key: VRSLSEDOBUYIMM-UHFFFAOYSA-N
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Description

Acenaphtho[1,2-b]quinoxaline (AcQB) is an aromatic heterocyclic compound that has been studied extensively in the scientific community. It is a member of the quinoxaline family and is composed of two fused benzene rings and one nitrogen atom. AcQB has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory and anti-fungal properties. It has also been used in the synthesis of organic compounds and as a catalyst in reactions.

Scientific Research Applications

Corrosion Inhibition

Acenaphtho[1,2-b]quinoxaline (AQ) has been identified as an effective corrosion inhibitor for mild steel in acidic solutions. Studies reveal that AQ's inhibition efficiency increases with its concentration and it adheres to the Langmuir isotherm in describing its adsorption behavior on mild steel. This finding is significant in the field of corrosion science, offering a novel approach to protect metals in corrosive environments (Obot, Obi-Egbedi, & Odozi, 2010).

Photovoltaic Applications

This compound has been utilized in the creation of high-performance donor-acceptor photovoltaic copolymers. Its incorporation into conjugated polymers, such as those with benzo[1,2-b:4,5-b']-dithiophene or thiophene donor units, enhances solubility and maintains coplanarity, leading to improved photovoltaic device performance. This research suggests significant potential for AQ in the development of efficient solar energy harvesting materials (Zhang et al., 2013).

Molecular Electronics

In molecular electronics, AQ derivatives exhibit unique intramolecular charge transfer characteristics and self-assembly behaviors. The study of tetrathiafulvalene-acenaphtho[1,2-b]quinoxaline compounds reveals their ability to form distinct nanostructures, indicating potential applications in nanotechnology and molecular electronic devices (Jia et al., 2011).

Organic Electronics

This compound diimides derivatives have been explored as potential small molecule non-fullerene acceptors for organic solar cells. These molecules demonstrate broad absorption bands and favorable electronic properties, making them promising candidates for use in high-efficiency organic electronic devices (Lan et al., 2016).

Cancer Research

AQ derivatives have been investigated for their selective cytotoxicity against various cancer cell lines. One particular study highlights the apoptosis-inducing effects of a 3,4-dinitrothis compound derivative, demonstrating its potential as a therapeutic agent in cancer treatment (Mahjoob et al., 2011).

Environmental Sensing

AQ-based compounds have shown promise as selective fluorescent sensors for mercury detection. Their specific interaction with Hg2+ ions and resultant fluorescence changes suggest their potential application in environmental monitoring and heavy metal detection (Feng et al., 2016).

Electrochromic Devices

AQ derivatives have been applied in the development of electrochromic devices, showcasing distinct color changes and high optical contrast. Their properties make them suitable for applications in smart materials and display technologies (Du et al., 2013).

Future Directions

Acenaphtho[1,2-b]quinoxaline has potential for development in biomedical research. For example, it has been used in the design and synthesis of spiro-fused cyclic frameworks . It also shows potential as a vector with strong transfection efficiency in vitro and in vivo, as well as efficient real-time bioimaging properties .

Mechanism of Action

Target of Action

Acenaphtho[1,2-b]quinoxaline (AQ) is a complex organic compound with a wide range of potential targets. It has been used in the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest

Mode of Action

The mode of action of AQ is multifaceted and depends on the specific application. In one study, AQ was tested as a novel corrosion inhibitor for mild steel in acidic medium . Its effectiveness increased with concentration, suggesting a dose-dependent interaction with its target . In another context, AQ has been used in the synthesis of spiro-fused cyclic frameworks, which have important applications in pharmacology .

Biochemical Pathways

Its use in the synthesis of heterocyclic compounds suggests it may influence a variety of biochemical reactions

Pharmacokinetics

Its molecular weight of 254.2854

Result of Action

The results of AQ’s action are context-dependent. In corrosion inhibition, AQ effectively protects mild steel in an acidic environment . In medicinal chemistry, AQ-derived compounds have shown potential anticancer activity . For instance, luciferase expression of an AQ-modified compound was found to be 30.5-fold that of a control in HeLa cells .

Action Environment

The action of AQ can be influenced by environmental factors. For example, its effectiveness as a corrosion inhibitor was tested in a 0.5 M H2SO4 solution . The pH, temperature, and concentration of AQ all likely play roles in its efficacy and stability. In a biological context, factors such as cellular pH and the presence of other biomolecules may also influence AQ’s action.

Biochemical Analysis

Biochemical Properties

Acenaphtho[1,2-b]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interactions between this compound and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction . Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, this compound can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been found to affect the proliferation and apoptosis of cancer cells, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as DNA and proteins. This binding can lead to changes in the structure and function of these molecules, resulting in altered cellular processes. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the production of proteins involved in various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, this compound can bind to albumin in the bloodstream, facilitating its transport to target tissues. Once inside the cells, it can interact with intracellular transporters that direct it to specific organelles.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression . Additionally, this compound can be targeted to mitochondria, where it may affect mitochondrial function and energy production. Post-translational modifications, such as phosphorylation, can also play a role in directing this compound to specific subcellular compartments.

properties

IUPAC Name

acenaphthyleno[1,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2/c1-2-10-15-14(9-1)19-17-12-7-3-5-11-6-4-8-13(16(11)12)18(17)20-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSLSEDOBUYIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942900
Record name Acenaphtho[1,2-b]quinoxaline
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Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207-11-4
Record name Acenaphtho(1,2-b)quinoxaline
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Record name Acenaphtho[1,2-b]quinoxaline
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Record name Acenaphtho[1,2-b]quinoxaline
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Record name ACENAPHTHO(1,2-B)QUINOXALINE
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Synthesis routes and methods

Procedure details

To a reaction vessel equipped with a stirrer, 5-liter of glacial acetic acid and 490 g of purified acenaphthenequinone were added and stirred for 15 minutes under nitrogen bubbling to obtain an acenathphenequinone solution. Similarly, to another reaction vessel equipped with a stirrer, 7.5-liter of glacial acetic acid and 275 g of o-phenylenediamine were added and stirred for 15 minutes under nitrogen bubbling to obtain an o-phenylenediamine solution. Thereafter, while stirring under nitrogen atmosphere, the o-phenylenediamine solution was added to the acenaphthenequinone solution gradually over one hour, and then allowed to react by continuing to stir for 3 hours. After ion exchange water was added to the obtained reaction liquid, the precipitate was filtrated to obtain a crude product. This crude product was recrystallized with a heated glacial acetic acid for purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: While the specific molecular formula and weight depend on the substituents attached to the core structure, the unsubstituted Acenaphtho[1,2-b]quinoxaline has a molecular formula of C18H10N2 and a molecular weight of 254.29 g/mol.

ANone: Researchers commonly employ UV-Vis absorption spectroscopy to analyze the electronic transitions and determine the optical band gap of this compound derivatives. [, , , , ] Additionally, 1H-NMR and IR spectroscopy are used to confirm the structure and investigate the chemical environment of the molecule. [, ]

ANone: this compound derivatives exhibit promising optoelectronic properties, including low band gaps (ranging from 1.5 to 2.0 eV) [, , , ], making them suitable for applications like organic thin-film transistors (OTFTs) [] and polymer solar cells. []

ANone: The planar structure of this compound facilitates strong π-π stacking interactions, contributing to efficient charge transport in OTFTs. [] Modifications to the core structure, such as incorporating electron-donating or withdrawing substituents, can fine-tune the energy levels and optical properties, influencing the device performance. [, , , ]

ANone: Research suggests that certain this compound derivatives exhibit selective cytotoxicity against cancer cell lines, potentially through the induction of apoptosis. [, ] Additionally, they show promise as fluorescent probes for imaging specific cellular organelles, like the Golgi apparatus. []

ANone: The introduction of specific functional groups, such as nitro groups, can significantly impact the self-assembly characteristics and biological activity of this compound derivatives. [] Tailoring the structure to target specific biomolecules is crucial for optimizing its performance in bioimaging and therapeutic applications. [, ]

ANone: Density functional theory (DFT) calculations are employed to predict molecular geometries, electronic structures, and physicochemical properties of these compounds. [, ] These calculations provide valuable insights into structure-property relationships and guide the design of novel derivatives with enhanced performance. [, ]

ANone: While specific data on the environmental impact of this compound class is limited, research on related polycyclic aromatic hydrocarbons (PAHs) suggests potential concerns. Strategies to mitigate potential risks include exploring biodegradable alternatives, optimizing synthesis routes for reduced waste generation, and developing efficient waste management techniques. []

ANone: Further investigations are needed to:

  • Optimize molecular design to enhance desired properties while minimizing potential toxicity. []
  • Explore novel applications in fields such as sensing, catalysis, and energy storage. []
  • Address environmental concerns by assessing biodegradability and developing sustainable synthesis and disposal methods. []

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